Reduced Lipophilicity vs. Tetrahydroquinoline Analog
6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde exhibits an XLogP3 value of 1.8, which is significantly lower than the 2.4 observed for 6-fluoro-1,2,3,4-tetrahydroquinoline [1]. This reduced lipophilicity is attributed to the N-formyl group and the 3,4-dihydro oxidation state, which increase polarity relative to the fully saturated tetrahydro analog. A lower XLogP3 value correlates with improved aqueous solubility and potentially different membrane permeability characteristics, which are critical parameters in early drug discovery for optimizing ADME properties [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-Fluoro-1,2,3,4-tetrahydroquinoline: 2.4 |
| Quantified Difference | Δ = -0.6 log units |
| Conditions | Calculated property, consistent methodology |
Why This Matters
A 0.6 log unit reduction in lipophilicity can substantially alter compound solubility and permeability, directly influencing hit-to-lead optimization decisions.
- [1] Kuujia. Cas no 388078-32-8 (1(2H)-Quinolinecarboxaldehyde,6-fluoro-3,4-dihydro-). Computed Properties: XLogP3. Accessed 2026-04-23. View Source
- [2] Pamulapati CR, Schoenwald RD. Ocular hypotensive action of a novel tetrahydroquinoline analog in rabbit: physicochemical evaluation. J Pharm Sci. 2011;100(12):5299-5307. doi:10.1002/jps.22717. View Source
